Ciprofloxacin-d8
Overview
Description
Ciprofloxacin-d8, a deuterated variant of ciprofloxacin, is a broad-spectrum antibiotic primarily used in the study of environmental degradation processes and the identification of transformation products. The introduction of isotopically labeled ciprofloxacin (CIP-d8) has facilitated the investigation of ciprofloxacin's degradation pathways under various conditions, including photolytic and photocatalytic reactions at different pH values. This has led to the identification of novel degradation products and the revision of molecular structures for previously reported transformation products (Salma et al., 2016).
Synthesis Analysis
A consolidated and continuous synthesis method for ciprofloxacin highlights a streamlined process that includes a chemoselective C-acylation step, avoiding the need for intermediate isolations. This method demonstrates a high yield and efficiency, with a significant throughput at laboratory scale, which can be adapted for the synthesis of Ciprofloxacin-d8 by incorporating deuterium atoms at specific positions (Tosso et al., 2019).
Molecular Structure Analysis
The molecular structure of ciprofloxacin and its deuterated analogs, including Ciprofloxacin-d8, has been elucidated through various techniques such as X-ray crystallography. These studies reveal the zwitterionic form of ciprofloxacin in the solid state and provide insights into the complex hydrogen bonding network involved in its structure (Turel et al., 1997).
Chemical Reactions and Properties
The degradation of ciprofloxacin, including its deuterated forms, under various conditions such as photolytic and photocatalytic processes, has been extensively studied. These studies have shown the influence of pH on the degradation kinetics and mechanisms, identifying defluorination and degradation at the piperazine ring as primary steps (Giri & Golder, 2019).
Physical Properties Analysis
The physical properties of ciprofloxacin and its deuterated variants are significantly influenced by their crystalline form. Studies have demonstrated that different crystalline phases of ciprofloxacin exhibit distinct physical stability, dissolution rates, and color, which are derived from the structural differences among the phases (Putra et al., 2020).
Chemical Properties Analysis
The chemical properties of Ciprofloxacin-d8, including its reactivity and interaction with other compounds, play a crucial role in understanding its behavior in various environmental and laboratory settings. The degradation pathways and the formation of transformation products provide insights into the chemical properties of Ciprofloxacin-d8, which are critical for its use in scientific research (Salma et al., 2016).
Scientific Research Applications
Inflammatory Response and Immunomodulation : Takahashi et al. (2005) demonstrated that ciprofloxacin induces prostaglandin E2 production in monocytes, which may have therapeutic potential for treating systemic inflammatory responses initiated by interleukin-18 (Takahashi et al., 2005).
Impact on Bacterial Proteome : Jedrey et al. (2018) found that sub-inhibitory concentrations of ciprofloxacin induce discrete changes in the intracellular proteome of Pseudomonas aeruginosa, affecting central metabolism and cell envelope-associated functions (Jedrey et al., 2018).
Evolution of Bacterial Populations : Wassermann et al. (2016) observed that exposure to subinhibitory concentrations of ciprofloxacin affects the evolution of Pseudomonas aeruginosa populations, leading to various phenotypic changes (Wassermann et al., 2016).
Therapeutic Applications : Sharma et al. (2010) noted ciprofloxacin's enhanced efficacy in treating various community-acquired and nosocomial infections, such as respiratory tract, urinary tract, skin infections, and sexually transmitted diseases (Sharma et al., 2010).
Potential Anticancer Properties : Kloskowski et al. (2010) found that ciprofloxacin induced morphological changes and decreased viability in a concentration and time-dependent manner within CHO AA8 cells, showing potential anticancer properties (Kloskowski et al., 2010).
Drug Delivery Systems : Al-mahallawi et al. (2014) demonstrated that nano-transfersomal ciprofloxacin vesicles enhanced drug delivery to the middle ear and showed greater drug deposition in the tympanic membrane compared to commercial products (Al-mahallawi et al., 2014).
Solubility and Antibacterial Activity : Choi et al. (2017) reported that ciprofloxacin complexed with mono-6-deoxy-6-aminoethylamino-β-cyclodextrin enhances its solubility and antibacterial activity against methicillin-resistant Staphylococcus aureus (Choi et al., 2017).
Pharmacokinetics in Critically Ill Patients : Lipman et al. (1998) found that ciprofloxacin at a dosage of 400 mg given intravenously q8h is safe and provides bactericidal activity against most organisms in critically ill adults (Lipman et al., 1998).
Bioengineering and Wastewater Treatment : Nguyen et al. (2018) suggested that the ciprofloxacin-degrading bacterium Bradyrhizobium sp. GLC_01 could be used in bioengineering approaches to manage antibiotics and persistent organic contaminants during wastewater treatment (Nguyen et al., 2018).
Phototoxicity Risks : Agrawal et al. (2007) indicated that ciprofloxacin can cause phototoxicity when exposed to ambient levels of ultraviolet radiation, such as sunlight (Agrawal et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWGUAQZAJSOK-SQUIKQQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649159 | |
Record name | Ciprofloxacin-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ciprofloxacin-d8 | |
CAS RN |
1130050-35-9 | |
Record name | Ciprofloxacin-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.